6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene moiety to the imidazo[1,2-a]pyridine core.
Chlorination and N-arylation: The final steps involve the chlorination of the imidazo[1,2-a]pyridine ring and the N-arylation with 4-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a specific enzyme involved in cell proliferation, leading to anticancer effects. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-methylphenyl)-2-(phenyl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a phenyl group instead of a thiophene ring.
6-chloro-N-(4-methylphenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 6-chloro-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C18H14ClN3S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
6-chloro-N-(4-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H14ClN3S/c1-12-4-7-14(8-5-12)20-18-17(15-3-2-10-23-15)21-16-9-6-13(19)11-22(16)18/h2-11,20H,1H3 |
InChI Key |
BZUQOFDDKKFGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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